molecular formula C23H20N2OS B5154943 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide

Cat. No. B5154943
M. Wt: 372.5 g/mol
InChI Key: ZXHJOXQGKCUFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide acts as a redox-cycling agent by accepting electrons from cellular components such as NADH and transferring them to molecular oxygen, resulting in the production of reactive oxygen species (ROS). The production of ROS can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been used in studies on the effects of oxidative stress on mitochondrial function. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide has also been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses.

Advantages and Limitations for Lab Experiments

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and its effects on cellular processes are well characterized. However, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide also has several limitations. It can be toxic to cells at high concentrations, and its effects on cellular processes can be influenced by factors such as cell type and culture conditions.

Future Directions

There are several future directions for research on 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide. One area of interest is the development of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide analogs with improved properties, such as reduced toxicity and increased specificity for cellular targets. Another area of interest is the use of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide in studies on the effects of oxidative stress on aging and age-related diseases. Finally, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases characterized by oxidative stress.

Synthesis Methods

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide can be synthesized by the reaction of 2-naphthoic acid with thionyl chloride to form the acid chloride, which is then reacted with 4,8-dimethyl-2-quinolineamine to form the amide. The amide is then treated with sodium hydride and 1-bromo-2-naphthalene to form 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide.

Scientific Research Applications

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide has been widely used in scientific research as a redox-cycling agent. It is commonly used to induce oxidative stress in cells and tissues, and has been shown to have a variety of effects on cellular processes. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide has been used in studies on the effects of oxidative stress on mitochondrial function, apoptosis, and cell signaling pathways.

properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-15-7-5-11-18-16(2)13-22(25-23(15)18)27-14-21(26)24-20-12-6-9-17-8-3-4-10-19(17)20/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHJOXQGKCUFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

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